Cas no 1006463-55-3 (4-Fluoro-N-methyl-N'-1-(propan-2-yl)-1H-pyrazol-5-ylbenzene-1-carboximidamide)
4-Fluoro-N-methyl-N'-1-(propan-2-yl)-1H-pyrazol-5-ylbenzene-1-carboximidamide 化学的及び物理的性質
名前と識別子
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- 4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide
- 4-fluoro-N'-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide
- Z108566686
- AKOS033030287
- CCG-356285
- CS-0234795
- EN300-14753
- G32954
- 1006463-55-3
- AB00742104-01
- 4-Fluoro-N-methyl-N'-[1-(1-methylethyl)-1H-pyrazol-5-yl]benzenecarboximidamide
- C14H17FN4
- Z104510082
- 4-Fluoro-N-methyl-N inverted exclamation marka-[1-(1-methylethyl)-1H-pyrazol-5-yl]benzenecarboximidamide
- 4-fluoro-N'-(1-isopropyl-1H-pyrazol-5-yl)-N-methylbenzenecarboximidamide
- 4-Fluoro-N-methyl-N'-1-(propan-2-yl)-1H-pyrazol-5-ylbenzene-1-carboximidamide
-
- インチ: 1S/C14H17FN4/c1-10(2)19-13(8-9-17-19)18-14(16-3)11-4-6-12(15)7-5-11/h4-10H,1-3H3,(H,16,18)
- InChIKey: GIKJWWIQTLRWEN-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)/C(=N\C)/NC1=CC=NN1C(C)C
計算された属性
- せいみつぶんしりょう: 260.143725g/mol
- どういたいしつりょう: 260.143725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 260.31g/mol
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 42.2
4-Fluoro-N-methyl-N'-1-(propan-2-yl)-1H-pyrazol-5-ylbenzene-1-carboximidamide 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F592745-50mg |
4-Fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide |
1006463-55-3 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F592745-100mg |
4-Fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide |
1006463-55-3 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F592745-500mg |
4-Fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide |
1006463-55-3 | 500mg |
$ 340.00 | 2022-06-04 | ||
| Enamine | EN300-14753-0.05g |
4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide |
1006463-55-3 | 95.0% | 0.05g |
$42.0 | 2025-02-19 | |
| Enamine | EN300-14753-0.1g |
4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide |
1006463-55-3 | 95.0% | 0.1g |
$66.0 | 2025-02-19 | |
| Enamine | EN300-14753-0.25g |
4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide |
1006463-55-3 | 95.0% | 0.25g |
$92.0 | 2025-02-19 | |
| Enamine | EN300-14753-0.5g |
4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide |
1006463-55-3 | 95.0% | 0.5g |
$175.0 | 2025-02-19 | |
| Enamine | EN300-14753-1.0g |
4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide |
1006463-55-3 | 95.0% | 1.0g |
$256.0 | 2025-02-19 | |
| Enamine | EN300-14753-2.5g |
4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide |
1006463-55-3 | 95.0% | 2.5g |
$503.0 | 2025-02-19 | |
| Enamine | EN300-14753-5.0g |
4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide |
1006463-55-3 | 95.0% | 5.0g |
$743.0 | 2025-02-19 |
4-Fluoro-N-methyl-N'-1-(propan-2-yl)-1H-pyrazol-5-ylbenzene-1-carboximidamide 関連文献
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
4-Fluoro-N-methyl-N'-1-(propan-2-yl)-1H-pyrazol-5-ylbenzene-1-carboximidamideに関する追加情報
Introduction to Compound 1006463-55-3
Compound 1006463-55-3, also known as 4-Fluoro-N-methyl-N'-1-(propan-2-yl)-1H-pyrazol-5-ylbenzene-1-carboximidamide, represents a novel class of small molecule inhibitors with significant potential in the treatment of various diseases. Recent advances in medicinal chemistry and pharmacology have highlighted the importance of designing compounds with specific structural features to achieve targeted therapeutic effects. The unique molecular architecture of this compound, characterized by the presence of a fluoro substituent and a pyrazole ring system, has attracted considerable attention in the field of drug discovery.
Chemical Structure and Molecular Properties
The molecular formula of 1006463-55-3 is C19H21FN4O, with a molecular weight of 342.38 g/mol. The compound features a benzene ring connected to a carboximidamide group, which is further substituted with a fluoro atom at the 4-position. The pyrazole ring system, specifically the 1H-pyrazol-5-yl group, plays a critical role in modulating the compound's biological activity. The presence of a propan-2-yl (isopropyl) group at the N' position enhances the steric bulk and influences the compound's interaction with target proteins.
Pharmacological Mechanism and Targeting Potential
Recent studies have demonstrated that 1006463-55-3 exhibits promising pharmacological activity by selectively inhibiting key enzymes involved in pathological processes. The fluoro substitution at the 4-position of the benzene ring is believed to improve the compound's metabolic stability and enhance its binding affinity to target proteins. The pyrazole ring system, particularly the 1H-pyrazol-5-yl moiety, is thought to interact with specific amino acid residues in the active site of target enzymes, thereby modulating their activity. This structural feature may contribute to the compound's selectivity and efficacy in therapeutic applications.
Applications in Drug Discovery and Development
The carboximidamide scaffold of 1006463-55-3 has been extensively studied for its potential in the development of novel therapeutics. Recent research has shown that this compound may serve as a lead molecule for the design of drugs targeting inflammatory diseases, cancer, and neurodegenerative disorders. The isopropyl group at the N' position is believed to enhance the compound's solubility and bioavailability, which are critical factors in the success of drug development. Additionally, the fluoro substitution may reduce the compound's susceptibility to metabolic degradation, thereby improving its pharmacokinetic profile.
Recent Advances in Research and Clinical Relevance
Recent breakthroughs in the field of medicinal chemistry have underscored the importance of compounds like 1006463-55-3 in the treatment of complex diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the potential of this compound in modulating the activity of protease-activated receptor 1 (PAR1), which is implicated in various pathological conditions. The pyrazole ring system of 1006463-55-3 was found to interact with specific residues in the PAR1 receptor, suggesting a novel mechanism of action. These findings open new avenues for the development of targeted therapies for diseases such as thrombosis and inflammation.
Synthesis and Optimization of the Compound
The synthesis of 1006463-55-3 involves a multi-step process that requires precise control of reaction conditions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. The fluoro substitution at the 4-position of the benzene ring is typically achieved through a nucleophilic substitution reaction, while the pyrazole ring system is constructed using a coupling reaction. Optimization of these synthetic steps has been crucial in improving the compound's overall efficiency and reducing the cost of production.
Conclusion and Future Directions
In conclusion, 1006463-55-3 represents a promising candidate in the field of drug discovery, with its unique molecular structure and potential therapeutic applications. The fluoro, pyrazole, and isopropyl substituents play critical roles in determining the compound's biological activity and pharmacological properties. Ongoing research is focused on further optimizing this compound for clinical use, with the goal of developing effective treatments for a wide range of diseases. The continued exploration of this compound's potential is expected to yield significant advancements in the field of medicinal chemistry.
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